Palifosfamide Tromethamine

DNA alkylation Prodrug bypass Sarcoma

Palifosfamide tromethamine is the pre-activated, stabilized tris salt of isophosphoramide mustard. Unlike ifosfamide, it requires no CYP450 hepatic activation, completely eliminating urotoxic acrolein and neurotoxic chloroacetaldehyde—no mesna co‑administration needed. The tris formulation addresses native IPM instability, ensuring defined, reproducible results. Do not substitute with ifosfamide (CAS 3778‑73‑2) or native IPM. Essential for soft tissue sarcoma, osteosarcoma, and small cell lung cancer research.

Molecular Formula C8H22Cl2N3O5P
Molecular Weight 342.15 g/mol
CAS No. 1070409-31-2
Cat. No. B1678294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalifosfamide Tromethamine
CAS1070409-31-2
Synonymsifosfamide mustard
ifosforamide mustard
IPAM
iphosphoramide mustard
isophosphamide mustard
isophosphoramide mustard
N,N'-di-(2-chloroethyl)phosphorodiamidic acid
palifosfamide
palifosfamide-tris
Molecular FormulaC8H22Cl2N3O5P
Molecular Weight342.15 g/mol
Structural Identifiers
SMILESC(CCl)NP(=O)(NCCCl)O.C(C(CO)(CO)N)O
InChIInChI=1S/C4H11Cl2N2O2P.C4H11NO3/c5-1-3-7-11(9,10)8-4-2-6;5-4(1-6,2-7)3-8/h1-4H2,(H3,7,8,9,10);6-8H,1-3,5H2
InChIKeyPGLRCMRTUIMSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Palifosfamide Tromethamine CAS 1070409-31-2: Procurement-Grade Active Metabolite for Soft Tissue Sarcoma Research


Palifosfamide tromethamine (CAS 1070409-31-2, UNII: 0X5A3C04ID) is a synthetic mustard compound formulated as the tromethamine (tris) salt of the stabilized active metabolite of ifosfamide, isophosphoramide mustard (IPM) [1]. As a bifunctional DNA alkylating agent, it irreversibly cross-links DNA through GC base pairs, forming irreparable 7-atom interstrand cross-links that inhibit DNA replication and induce cell death [2]. Unlike its prodrug analog ifosfamide, palifosfamide tromethamine does not require hepatic CYP450-mediated activation, thereby circumventing the generation of the urotoxic metabolite acrolein and the neurotoxic metabolite chloroacetaldehyde [3]. This pre-activated molecular design directly addresses a key limitation in oxazaphosphorine-based chemotherapy, positioning palifosfamide tromethamine as a defined, procurement-relevant alternative for research programs focused on soft tissue sarcoma (STS), osteosarcoma, and small cell lung cancer [4]. The compound has been evaluated in Phase III clinical trials, most notably PICASSO III, establishing its role as a subject of active oncologic investigation [5].

Palifosfamide Tromethamine Procurement: Why Ifosfamide and Its Active Metabolite Are Not Interchangeable


The procurement of palifosfamide tromethamine cannot be substituted by its parent prodrug ifosfamide (CAS 3778-73-2) or the unstable active metabolite isophosphoramide mustard (IPM) due to fundamental differences in pharmacokinetic activation, toxicity profiles, and chemical stability [1]. Ifosfamide is a prodrug that relies on variable hepatic CYP450 enzymes for activation, leading to significant inter-patient pharmacokinetic variability and the mandatory co-administration of the uroprotective agent mesna to mitigate acrolein-induced hemorrhagic cystitis [2]. In contrast, palifosfamide tromethamine is a pre-activated, stabilized salt formulation that bypasses hepatic activation, thereby eliminating the generation of both acrolein and chloroacetaldehyde—metabolites directly linked to ifosfamide's characteristic bladder and CNS toxicities [3]. Furthermore, the active moiety IPM is inherently unstable in its native form, precluding direct clinical or research use [4]. The tromethamine (tris) salt formulation specifically addresses this liability by conferring chemical stability, which also contributes to a potentially improved nephrotoxicity profile compared to earlier lysine-stabilized formulations [5]. These structural and pharmacological distinctions render generic substitution scientifically invalid and underscore the necessity of procuring the defined, stabilized salt form for reproducible preclinical and clinical investigations.

Palifosfamide Tromethamine: Quantitative Differentiation Evidence vs. Ifosfamide and Doxorubicin in Soft Tissue Sarcoma


Palifosfamide Tromethamine vs. Ifosfamide: Direct Activity and Bypass of CYP450 Activation

Palifosfamide tromethamine is the pre-activated, stabilized form of the ifosfamide active metabolite, isophosphoramide mustard [1]. Unlike ifosfamide, which is a prodrug requiring hepatic CYP450-mediated activation to yield the active alkylating species, palifosfamide tromethamine is directly active against cancer cells and does not require metabolic activation [2]. This circumvents the inter-patient variability in prodrug activation and eliminates the generation of the toxic metabolites acrolein and chloroacetaldehyde [3].

DNA alkylation Prodrug bypass Sarcoma Pharmacokinetics

Palifosfamide Tromethamine vs. Doxorubicin: Progression-Free Survival in PICASSO III Phase III Trial

In the pivotal Phase III PICASSO III trial (NCT01168791) evaluating first-line metastatic soft tissue sarcoma, the combination of doxorubicin (75 mg/m² IV day 1) plus palifosfamide (150 mg/m²/d IV days 1-3) was compared to doxorubicin plus placebo [1]. The median progression-free survival (PFS) was 6.0 months in the palifosfamide combination arm versus 5.2 months in the control arm (hazard ratio, 0.86; 95% CI, 0.68 to 1.08; P = .19) [2]. Median overall survival was 15.9 months versus 16.9 months (hazard ratio, 1.05; 95% CI, 0.79 to 1.39; P = .74) [3]. While the primary endpoint of PFS did not reach statistical significance, the numerical improvement of 0.8 months provides a benchmark for the combination [4].

Soft tissue sarcoma Progression-free survival Phase III Combination therapy

Palifosfamide Tromethamine Preclinical Antitumor Activity: Complete Response Rates in MX-1 Xenograft Model

In the orthotopic MX-1 mammary tumor xenograft model, stabilized palifosfamide-tris administered in optimized regimens suppressed tumor growth by greater than 80% with a 17% complete antitumor response rate as a single agent [1]. When combined with docetaxel or doxorubicin at optimal regimens, complete tumor regression was observed in 62-75% of mice [2]. The time to three tumor doublings was increased up to three-fold over controls [3].

Xenograft Complete tumor regression Docetaxel Doxorubicin Combination therapy

Palifosfamide Tromethamine Oral Bioavailability: Potential for Alternative Route of Administration

In Sprague-Dawley rats, the oral bioavailability of stabilized palifosfamide was determined to be 48-73% of that achieved via parenteral (intraperitoneal) administration [1]. Antitumor activity in the P388-1 leukemia model was equivalent by both oral and parenteral routes, with oral administration increasing median survival by 9 days over controls (P<0.001) [2].

Oral bioavailability Pharmacokinetics Parenteral Route of administration

Palifosfamide Tromethamine Toxicity Profile: Absence of Ifosfamide-Associated Metabolites

Palifosfamide tromethamine is not metabolized to acrolein or chloroacetaldehyde, which are the metabolites of ifosfamide associated with bladder and central nervous system (CNS) toxicities, respectively [1]. In early clinical studies, patients treated with palifosfamide-tris did not display any of the neurotoxic or nephrotoxic side effects typically associated with ifosfamide [2]. However, in the Phase III PICASSO III trial, the palifosfamide plus doxorubicin arm had a higher incidence of grade 3-4 adverse events (63.6% vs. 50.9%) and a higher rate of febrile neutropenia (21.4% vs. 12.6%) compared to doxorubicin plus placebo, indicating a distinct toxicity profile that warrants careful consideration [3].

Toxicity Acrolein Chloroacetaldehyde Bladder CNS

Palifosfamide Tromethamine vs. Ifosfamide: Superior or Comparable Antitumor Efficiency in Preclinical and Early Clinical Studies

Preclinical studies and phase I and I/II clinical trials demonstrated that palifosfamide-tris had an antitumor efficiency comparable or superior to that of ifosfamide [1]. This conclusion is based on a review of early development data, although specific quantitative head-to-head comparisons are limited in the public domain [2]. The data support the expectation that palifosfamide-tris is a safer and less toxic alternative to ifosfamide, though its exact position in the therapeutic landscape remains to be fully defined [3].

Preclinical Phase I Phase II Antitumor activity Ifosfamide

Optimal Procurement Scenarios for Palifosfamide Tromethamine in Oncology Research


Investigating DNA Alkylating Agents in Soft Tissue Sarcoma Preclinical Models

Palifosfamide tromethamine is an ideal candidate for preclinical studies in soft tissue sarcoma (STS) xenograft and syngeneic models, particularly when the research objective is to evaluate a DNA-alkylating agent that avoids the confounding toxicities and variable activation of ifosfamide. The PICASSO III trial established a benchmark for progression-free survival when combined with doxorubicin, and preclinical data demonstrate potent single-agent and combination activity, with complete tumor regression rates reaching 75% in combination with doxorubicin or docetaxel in the MX-1 model [1].

Developing Combination Chemotherapy Regimens for Oxazaphosphorine-Resistant Cancers

Because palifosfamide does not require activation by aldehyde dehydrogenase, it may circumvent a known mechanism of tumor resistance to ifosfamide and cyclophosphamide. This makes palifosfamide tromethamine a valuable tool compound for researchers exploring strategies to overcome resistance in cancers that have progressed on standard oxazaphosphorine-based therapies. Its direct activity and ability to be combined with other agents, such as doxorubicin or docetaxel, support its use in rational combination design studies [2].

Pharmacokinetic and Route-of-Administration Studies for DNA-Alkylating Agents

The demonstrated oral bioavailability of palifosfamide (48-73% in rats) offers a unique opportunity for researchers to investigate alternative dosing schedules and routes of administration for DNA-alkylating agents, which are typically administered parenterally. This property can be exploited in preclinical studies to compare oral versus parenteral efficacy and to model the pharmacokinetic/pharmacodynamic relationships of a directly active alkylator without the need for prodrug activation [3].

Comparative Toxicology Studies to Elucidate Oxazaphosphorine-Specific Toxicities

Palifosfamide tromethamine's distinct metabolic profile—specifically the absence of acrolein and chloroacetaldehyde generation—makes it a critical comparator compound for mechanistic toxicology studies. Researchers can use palifosfamide as a 'clean' alkylator to dissect which toxicities in oxazaphosphorine therapy are attributable to the DNA cross-linking mechanism itself versus those caused by specific metabolites, thereby informing the development of next-generation alkylating agents with improved safety profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palifosfamide Tromethamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.